Boc-F-psi(HE)-F
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Overview
Description
Boc-F-psi(HE)-F is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. This peptide is a derivative of the natural amino acid phenylalanine and has been extensively studied for its ability to modulate various physiological and biochemical processes.
Mechanism of Action
Boc-F-psi(HE)-F acts as a modulator of receptor and enzyme activity by binding to specific sites and altering their conformation. This peptide has been shown to interact with a range of receptors, including opioid receptors and neuropeptide Y receptors, as well as enzymes such as angiotensin-converting enzyme (ACE).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic and anxiolytic effects, as well as effects on blood pressure and heart rate. This peptide has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of Boc-F-psi(HE)-F is its ability to selectively modulate receptor and enzyme activity, making it a useful tool for studying their functions and mechanisms. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on Boc-F-psi(HE)-F. One area of interest is the development of novel drugs based on this peptide, which could have applications in the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action of this peptide and its potential applications in various fields of science.
Synthesis Methods
Boc-F-psi(HE)-F can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves coupling amino acids together in a stepwise manner to form a peptide chain. The this compound peptide is synthesized by coupling the Boc-protected phenylalanine derivative with the psi(HE)-protected phenylalanine derivative.
Scientific Research Applications
Boc-F-psi(HE)-F has been used in a wide range of scientific research applications, including drug discovery, protein engineering, and biochemical studies. This peptide has been shown to interact with various receptors and enzymes, making it a useful tool for studying their functions and mechanisms.
properties
CAS RN |
155069-09-3 |
---|---|
Molecular Formula |
C24H31NO5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2R,3S,5S)-2-benzyl-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid |
InChI |
InChI=1S/C24H31NO5/c1-24(2,3)30-23(29)25-19(14-17-10-6-4-7-11-17)16-21(26)20(22(27)28)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16H2,1-3H3,(H,25,29)(H,27,28)/t19-,20+,21-/m0/s1 |
InChI Key |
NBXWVMMZLWAJFA-HBMCJLEFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@@H](CC2=CC=CC=C2)C(=O)O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)C(=O)O)O |
Other CAS RN |
155069-09-3 |
synonyms |
Boc-F-psi(HE)-F Boc-Phe-psi(CH2CH(OH))-Phe tert-butyloxycarbonyl-phenylalanyl-psi(hydroxyethylene)phenyl alanine |
Origin of Product |
United States |
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